N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide
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Overview
Description
N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cyano group, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of an amine with an alkyl cyanoacetate under specific conditions. For instance, the treatment of ethyl cyanoacetate with an appropriate amine in the presence of a catalyst can yield the desired cyanoacetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, solvent-free methods or the use of green solvents may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug development, particularly for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-methyl-4-(thiophen-2-yl)butanamide
- N-(2-cyanoethyl)-N-methyl-4-(thiophen-2-yl)butanamide
Uniqueness
Compared to similar compounds, N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide exhibits unique properties due to the presence of the ethyl group and the specific positioning of the cyano and thiophene groups. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-4-oxo-4-thiophen-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-14(8-7-13)12(16)6-5-10(15)11-4-3-9-17-11/h3-4,9H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDNDGQQCEFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CCC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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